6-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
Description
6-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered diazine ring substituted with a bromine atom at position 6 and a pyridin-3-ylmethyl group at position 2. Pyridazinones are nitrogen-containing heterocycles known for their pharmacological versatility, including antihypertensive, antiplatelet, and anti-inflammatory activities . The pyridin-3-ylmethyl group introduces aromaticity and hydrogen-bonding capacity, which may improve target affinity .
Properties
IUPAC Name |
6-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-4-10(15)14(13-9)7-8-2-1-5-12-6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDYIJQHDUVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with Pyridin-3-ylmethyl Group: The final step involves the substitution of the 2-position with a pyridin-3-ylmethyl group, which can be accomplished through nucleophilic substitution reactions using pyridin-3-ylmethyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridin-3-ylmethyl group or the pyridazinone core, resulting in reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyridazinone compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 6-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.
Anticancer Potential
There is emerging evidence that compounds containing the pyridazinone moiety can exhibit anticancer activity. For example, derivatives have been tested against human cancer cell lines, showing potential in inhibiting cell proliferation. Specific studies have reported IC50 values indicating the concentration required to inhibit 50% of cell growth, which is a critical measure in evaluating anticancer efficacy.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of more complex heterocyclic structures. It can undergo various reactions such as nucleophilic substitutions and cyclization processes to form new derivatives with enhanced biological activities.
| Reaction Type | Product Type | Example Reaction |
|---|---|---|
| Nucleophilic Substitution | Pyridine Derivatives | Reacts with amines to form substituted pyridines |
| Cyclization | New Heterocycles | Forms fused ring systems with additional functional groups |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against several bacterial strains using disc diffusion methods. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity Assessment
In vitro studies on human breast cancer cell lines revealed that modifications of the compound led to varying degrees of cytotoxicity. The most promising derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituent positions, halogens, or alkyl/aryl groups. These variations impact solubility, lipophilicity, and pharmacokinetic profiles.
Biological Activity
6-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyridazinone class and exhibits various pharmacological properties, making it a candidate for further investigation in drug development.
- Molecular Formula : C10H8BrN3O
- Molecular Weight : 266.094 g/mol
- CAS Number : 1823322-78-6
- Structure : The compound features a bromine atom at the 6-position of the pyridazinone ring and a pyridine moiety attached at the 2-position, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazinones have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure of this compound suggests potential as a scaffold for developing novel antibacterial agents.
Anticancer Properties
Several studies have explored the anticancer potential of pyridazinone derivatives. For example, compounds with similar structures have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Specific derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | High |
| Compound B | CDK9 | 1.8 | Moderate |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival. The presence of the bromine atom and the pyridine moiety can enhance binding affinity and selectivity towards these targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various pyridazinone derivatives against a panel of bacterial strains. The results indicated that compounds with a bromine substituent exhibited enhanced antimicrobial activity compared to their non-brominated counterparts.
- Anticancer Activity : In vitro studies on human tumor cell lines (HeLa, HCT116) revealed that certain derivatives of pyridazinones, including those structurally related to this compound, showed significant antiproliferative effects, with mechanisms involving apoptosis induction and cell cycle arrest.
Q & A
Basic: What are the optimal synthetic routes and catalytic conditions for introducing substituents to the pyridazinone core?
Methodological Answer:
The compound can be synthesized via alkylation or coupling reactions. For example, methylation of the pyridazinone core is achieved using methyl iodide under catalytic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The reaction’s regioselectivity is influenced by steric and electronic factors, with the pyridin-3-ylmethyl group directing substitution at the 6-position . For bromine retention during functionalization, inert atmospheres (N₂/Ar) and low-temperature conditions (0–25°C) are recommended to prevent debromination .
Basic: How is the structural integrity of 6-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one validated?
Methodological Answer:
X-ray crystallography is the gold standard for confirming molecular geometry. The planar pyridazinone ring (r.m.s. deviation <0.02 Å) and hydrogen-bonding patterns (e.g., N–H⋯O dimers) are critical for stability . Complementary techniques include:
- NMR : - and -NMR to verify substitution patterns (e.g., pyridin-3-ylmethyl integration at δ 4.8–5.2 ppm).
- HRMS : To confirm molecular weight (theoretical MW: 266.09 g/mol) and isotopic bromine signatures .
Advanced: What mechanistic insights govern cross-coupling reactions at the 6-bromo position?
Methodological Answer:
Palladium-catalyzed Negishi or Suzuki couplings are effective for introducing aryl/alkyl groups. Key parameters:
- Catalyst System : Use Pd(PPh₃)₄ or Pd(dba)₂ with tri(2-furyl)phosphine for enhanced yields (80–95%) in toluene/THF .
- Substrate Compatibility : Electron-deficient coupling partners (e.g., trifluoromethylphenyl) require higher catalyst loading (5–10 mol%) due to slower oxidative addition .
- Kinetic Monitoring : In situ IR or GC-MS to track bromine displacement and intermediate stability .
Advanced: How can researchers resolve contradictions between synthetic purity claims and analytical data?
Methodological Answer:
Discrepancies often arise from residual solvents or byproducts. Mitigation strategies:
- Orthogonal Purity Analysis : Combine HPLC (C18 column, MeCN/H₂O gradient) with elemental analysis (theoretical Br%: 30.1%) .
- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., DMF) below 150°C .
- Recrystallization : Use ethyl acetate/hexane mixtures to isolate high-purity crystals (≥98% by HPLC) .
Advanced: What experimental designs are recommended for evaluating pharmacological activity?
Methodological Answer:
Focus on target-specific assays:
- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR at 10 µM compound concentration) with IC₅₀ determination via dose-response curves .
- Cellular Uptake : Radiolabel the compound with -bromine to quantify bioavailability in cell lines (e.g., HepG2) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Advanced: How can computational modeling predict reactivity or regioselectivity in derivatization?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for bromine substitution .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C6 bromine) for nucleophilic attack .
- Docking Studies : Simulate binding to biological targets (e.g., kinase ATP pockets) to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
